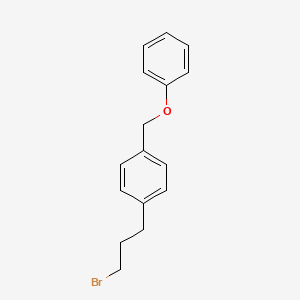![molecular formula C11H14N2 B14189293 (1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 922500-16-1](/img/structure/B14189293.png)
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[221]heptane is a bicyclic compound that features a pyridine ring attached to a 7-azabicyclo[221]heptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and pyridine derivatives.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with a suitable dienophile, such as a pyridine derivative, under controlled temperature and pressure conditions.
Functional Group Modification: Subsequent steps involve the introduction of functional groups to the bicyclic core. This may include the use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation or acylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and implementing efficient purification methods to achieve high yields and purity.
化学反应分析
Types of Reactions
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and receptor modulation.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts for industrial processes.
作用机制
The mechanism of action of (1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
相似化合物的比较
Similar Compounds
- (1S,2R,4R)-2-(Pyridin-2-yl)-7-azabicyclo[2.2.1]heptane
- (1S,2R,4R)-2-(Pyridin-4-yl)-7-azabicyclo[2.2.1]heptane
- (1S,2R,4R)-2-(Quinolin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
属性
CAS 编号 |
922500-16-1 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
(1S,2R,4R)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10-,11+/m1/s1 |
InChI 键 |
GYACOUGJSVTBRX-MXWKQRLJSA-N |
手性 SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2)C3=CN=CC=C3 |
规范 SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)


![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
